

# 3,5-Dichlorobenzaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dichlorobenzaldehyde

Cat. No.: B167965

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CAS Number: 10203-08-4

This technical guide provides an in-depth overview of **3,5-Dichlorobenzaldehyde**, a pivotal chemical intermediate in various synthetic applications. This document outlines its chemical and physical properties, detailed safety and handling protocols, and comprehensive experimental procedures for its synthesis and derivatization.

## Core Properties and Safety Data

**3,5-Dichlorobenzaldehyde** is a white to light yellow crystalline solid.<sup>[1]</sup> It possesses a strong, pungent odor.<sup>[1]</sup> This compound is an important building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.<sup>[2]</sup>

## Physicochemical Data

Property	Value	Reference
CAS Number	10203-08-4	[3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> O	[3][5]
Molecular Weight	175.01 g/mol	[3]
Melting Point	60-66 °C	[4]
Boiling Point	215 °C	
Appearance	White to light yellow crystalline solid	[1]
Solubility	Sparingly soluble in water.[2] Soluble in organic solvents like ethanol and ether.[6]	[2][6]

## Safety and Handling

**3,5-Dichlorobenzaldehyde** is classified as a corrosive substance and can cause severe skin burns and eye damage.[1][7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7][8]

Hazard Statement	Code
Causes severe skin burns and eye damage	H314
Precautionary Statement	Code
Wear protective gloves/protective clothing/eye protection/face protection.	P280
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	P301+P330+P331
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.	P303+P361+P353
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	P305+P351+P338
Store locked up.	P405

## Spectroscopic Data

Key spectroscopic data for the characterization of **3,5-Dichlorobenzaldehyde** are summarized below.

Spectrum Type	Key Peaks/Shifts
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 399.65 MHz)	δ 9.93 (s, 1H, CHO), 7.75 (d, J=2.0 Hz, 2H, Ar-H), 7.60 (t, J=2.0 Hz, 1H, Ar-H)
<sup>13</sup> C NMR	(Data not explicitly found in search results)
IR (KBr Pellet)	(Specific peak values not detailed in search results, but spectra are available)
Mass Spectrum	(Data available through NIST WebBook)

## Experimental Protocols

Detailed methodologies for the synthesis of **3,5-Dichlorobenzaldehyde** and its use in the preparation of 4H-pyran derivatives are provided below.

## Synthesis of 3,5-Dichlorobenzaldehyde from 3,5-Dichlorotoluene

This protocol is based on the continuous oxidation of 3,5-dichlorotoluene.[\[9\]](#)

Materials:

- 3,5-Dichlorotoluene
- Cobalt acetate
- Sodium molybdate
- Sodium bromide
- 20% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Acetic acid
- Dichloromethane

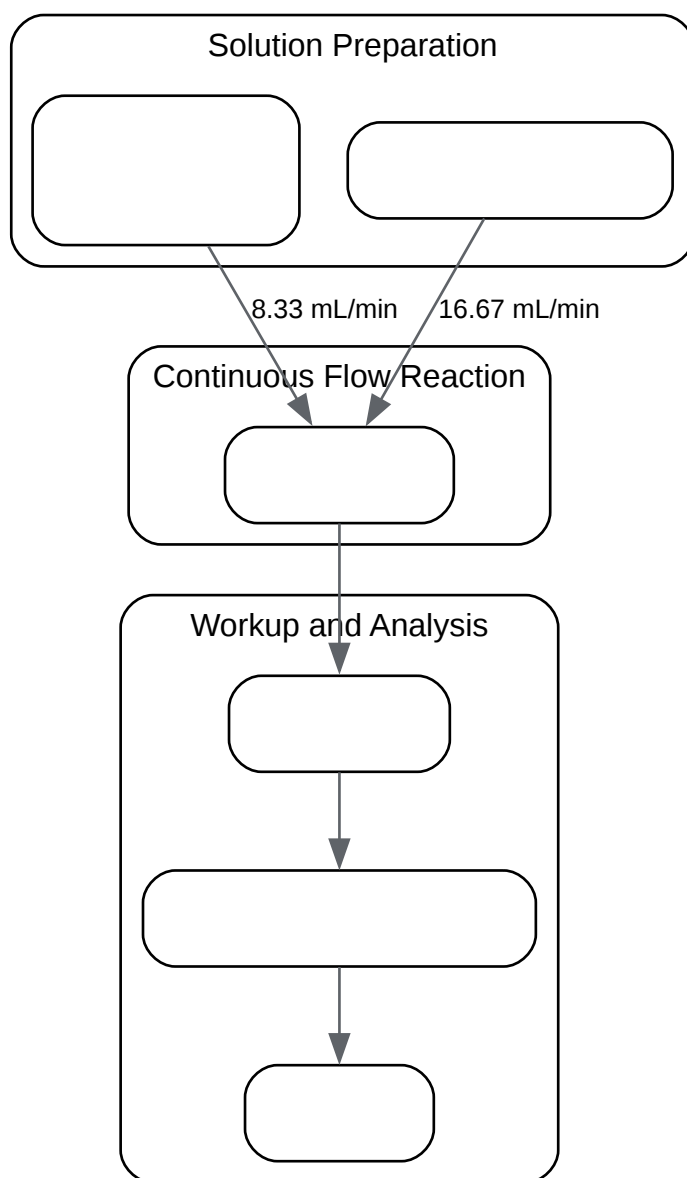
Equipment:

- Tubular reactor with continuous heat exchange
- Constant current pump
- Microchannel reactor

Procedure:

- Catalyst Solution Preparation: Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in 200 mL of 3,5-dichlorotoluene and 200 mL of acetic acid to form a mixed solution.[\[10\]](#)

- Oxidant Solution Preparation: Dissolve 6.06 g of sodium bromide in 20% H<sub>2</sub>O<sub>2</sub> to form an H<sub>2</sub>O<sub>2</sub>-acetic acid solution.[\[10\]](#)
- Reaction Setup: Inject the 3,5-dichlorotoluene-acetic acid solution and the H<sub>2</sub>O<sub>2</sub>-acetic acid solution into a tubular reactor at flow rates of 8.33 mL/min and 16.67 mL/min, respectively.[\[10\]](#)
- Reaction Conditions: Maintain the reaction temperature at 105 °C with a residence time of 600 seconds using a microchannel reactor.[\[10\]](#) The molar ratio of H<sub>2</sub>O<sub>2</sub> to 3,5-dichlorotoluene should be 2:1.[\[10\]](#)
- Workup: Cool the outlet stream to 0 °C and quench the reaction with dichloromethane.[\[10\]](#)
- Analysis: The conversion of 3,5-dichlorotoluene and the yield of **3,5-Dichlorobenzaldehyde** can be determined by gas chromatography (GC).[\[10\]](#) A reported yield for this method is 39.2%.[\[10\]](#)



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Synthesis of **3,5-Dichlorobenzaldehyde** Workflow

## Synthesis of 4H-Pyran Derivatives from 3,5-Dichlorobenzaldehyde

This protocol describes a solvent-free synthesis of 4H-pyran derivatives using a planetary ball mill.[11]

Materials:

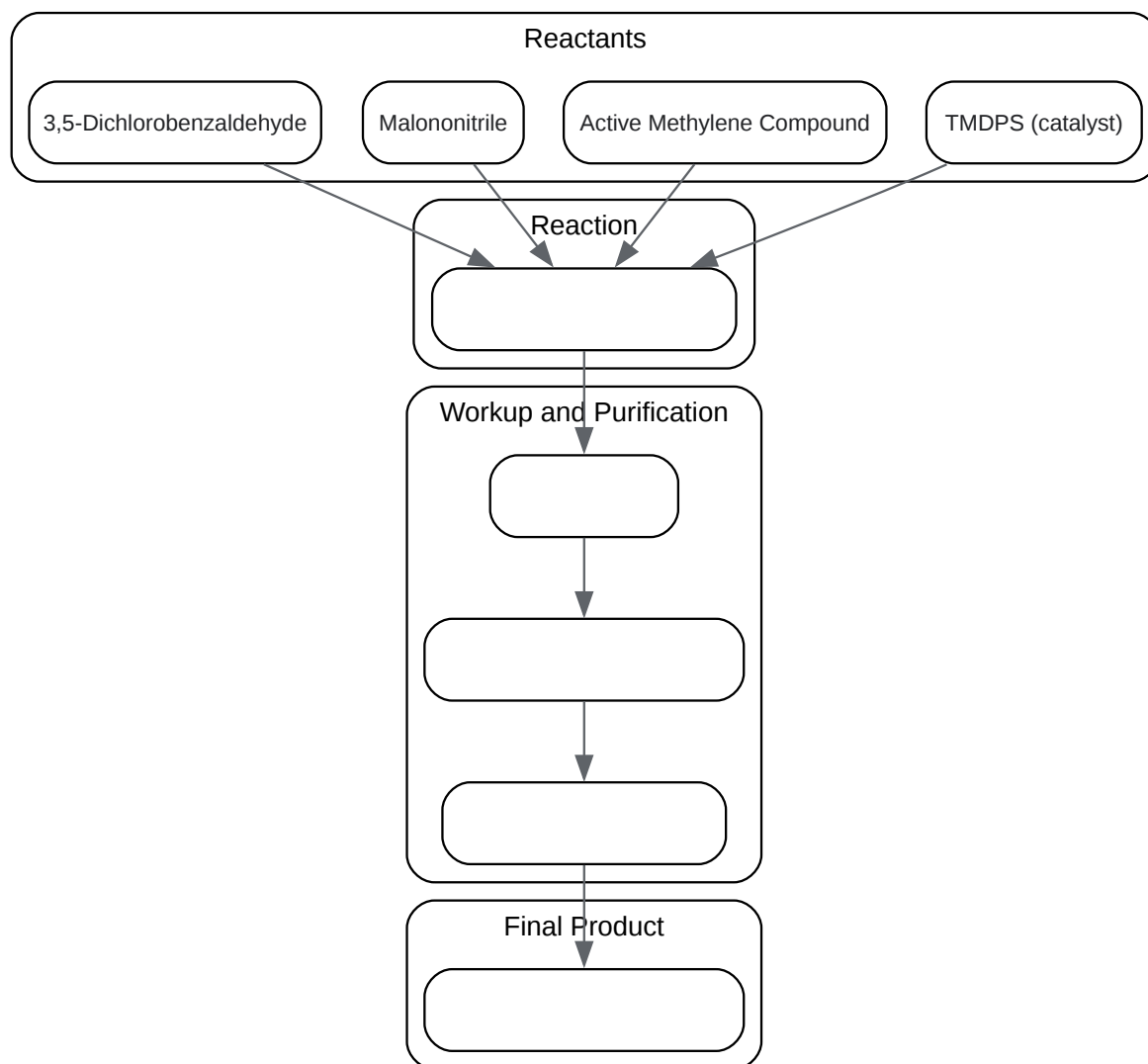
- **3,5-Dichlorobenzaldehyde** (1.0 mmol)
- Malononitrile (1.0 mmol)
- Active methylene compound (e.g., 4-hydroxycoumarin) (1.0 mmol)
- Tetramethyldiphosphine disulfide (TMDPS) (5 mol%)
- Ethyl acetate
- Ethanol

Equipment:

- Planetary ball mill
- TLC plate

Procedure:

- **Reaction Mixture:** Vigorously grind a mixture of **3,5-Dichlorobenzaldehyde**, malononitrile, the active methylene compound, and TMDPS in a planetary ball mill at room temperature for 30 minutes.[\[11\]](#)
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[\[11\]](#)
- **Extraction:** Upon completion, extract the product with hot ethyl acetate.[\[11\]](#)
- **Purification:** Evaporate the solvent from the ethyl acetate extract. Recrystallize the solid crude product from ethanol.[\[11\]](#)
- **Characterization:** Confirm the structure of the purified 4H-pyran derivative by melting point and spectroscopic methods (FT-IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR).[\[11\]](#)



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### Synthesis of 4H-Pyrans Workflow

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